molecular formula C10H10O3 B1347247 Methyl 2-acetylbenzoate CAS No. 1077-79-8

Methyl 2-acetylbenzoate

Cat. No.: B1347247
CAS No.: 1077-79-8
M. Wt: 178.18 g/mol
InChI Key: UFOAYTOVTNNRKJ-UHFFFAOYSA-N
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Description

Methyl 2-acetylbenzoate is an organic compound with the molecular formula C10H10O3. It is an ester derived from benzoic acid and is known for its aromatic properties. This compound is used in various chemical and industrial applications due to its unique chemical structure and reactivity.

Biochemical Analysis

Biochemical Properties

Methyl 2-acetylbenzoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It interacts with various enzymes, including esterases and acetyltransferases, which catalyze the hydrolysis and acetylation reactions, respectively. These interactions are crucial for the compound’s function in metabolic pathways. For instance, esterases hydrolyze this compound to produce 2-acetylbenzoic acid and methanol, while acetyltransferases facilitate the transfer of acetyl groups to other biomolecules, influencing various biochemical processes .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to impact the acetylation of histones and non-histone proteins, thereby affecting gene expression and chromatin structure . Additionally, it can alter cellular metabolism by influencing the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to various biochemical effects. At the molecular level, this compound binds to enzymes such as esterases and acetyltransferases, modulating their activity. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the context of the interaction . Furthermore, this compound can influence gene expression by altering the acetylation status of histones, thereby affecting chromatin structure and transcriptional activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity . These temporal effects are important considerations for experimental design and interpretation of results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating enzyme activity and gene expression without causing toxicity . At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity . These dosage-dependent effects highlight the importance of careful dose selection in experimental studies to avoid potential adverse outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the ester hydrolysis pathway and the acetylation pathway. In the ester hydrolysis pathway, esterases hydrolyze this compound to produce 2-acetylbenzoic acid and methanol . In the acetylation pathway, acetyltransferases transfer acetyl groups from this compound to other biomolecules, influencing various metabolic processes . These metabolic pathways are essential for the compound’s biochemical activity and its effects on cellular function.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can diffuse passively across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, specific transporters and binding proteins may facilitate its transport and distribution within cells and tissues . The localization and accumulation of this compound within specific cellular compartments can influence its biochemical activity and effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is an important factor in its biochemical activity. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and other biomolecules . Additionally, this compound can be targeted to specific cellular compartments, such as the nucleus, where it can influence gene expression by modulating histone acetylation . The subcellular localization of this compound is determined by various factors, including targeting signals and post-translational modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-acetylbenzoate can be synthesized through the esterification of 2-acetylbenzoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include purification steps such as distillation or recrystallization to obtain the desired purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can yield alcohols or aldehydes, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Acid or base catalysts are typically employed to facilitate substitution reactions.

Major Products Formed:

    Oxidation: 2-acetylbenzoic acid

    Reduction: 2-acetylbenzyl alcohol or 2-acetylbenzaldehyde

    Substitution: Various substituted benzoates depending on the nucleophile used

Scientific Research Applications

Methyl 2-acetylbenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the manufacture of fragrances, flavors, and other aromatic compounds.

Comparison with Similar Compounds

    Methyl benzoate: Another ester of benzoic acid, used in similar applications but with different reactivity and properties.

    Ethyl benzoate: Similar to methyl benzoate but with an ethyl group instead of a methyl group, leading to different physical and chemical properties.

Uniqueness: Methyl 2-acetylbenzoate is unique due to the presence of the acetyl group, which imparts distinct reactivity and properties compared to other benzoate esters. This makes it particularly useful in specific synthetic and industrial applications where such reactivity is desired.

Properties

IUPAC Name

methyl 2-acetylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-7(11)8-5-3-4-6-9(8)10(12)13-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFOAYTOVTNNRKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00324435
Record name Methyl 2-acetylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00324435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1077-79-8
Record name 1077-79-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406726
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2-acetylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00324435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Methyl 2-acetylbenzoate contribute to the formation of isobenzofuranones?

A1: this compound serves as a crucial starting material in the synthesis of 3,3-disubstituted isobenzofuranones. The research paper describes a "tandem addition/cyclization reaction" where this compound reacts with dimethyl malonate in the presence of a base []. This reaction leads to the formation of a new ring structure, characteristic of isobenzofuranones. Essentially, the this compound provides the core carbon framework upon which the isobenzofuranone ring is built.

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